molecular formula C8H8FNO2 B14860874 (3-Amino-5-fluorophenyl)acetic acid

(3-Amino-5-fluorophenyl)acetic acid

Cat. No.: B14860874
M. Wt: 169.15 g/mol
InChI Key: CGAXHFZXFLQKRK-UHFFFAOYSA-N
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Description

(3-Amino-5-fluorophenyl)acetic acid: is an organic compound with the molecular formula C8H8FNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method is the nitration of 3-fluorophenylacetic acid, followed by reduction to introduce the amino group. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or metal-based reducing agents like iron or tin in the presence of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors for nitration and reduction steps, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron or tin in the presence of hydrochloric acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Iron, tin, hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: 3-Nitro-5-fluorophenylacetic acid.

    Reduction: 3-Amino-5-fluorophenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Amino-5-fluorophenyl)acetic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Amino-5-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino and fluorine substituents can interact with specific molecular targets, influencing the compound’s binding affinity and selectivity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 3-Amino-4-fluorophenylacetic acid
  • 3-Amino-2-fluorophenylacetic acid
  • 3-Amino-5-chlorophenylacetic acid

Uniqueness: (3-Amino-5-fluorophenyl)acetic acid is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For example, the fluorine atom at the 5-position can influence the compound’s electronic properties and reactivity, while the amino group at the 3-position can affect its binding interactions with biological targets.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(3-amino-5-fluorophenyl)acetic acid

InChI

InChI=1S/C8H8FNO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,10H2,(H,11,12)

InChI Key

CGAXHFZXFLQKRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)F)CC(=O)O

Origin of Product

United States

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